Cas no 90110-76-2 (5-(2-furyl)isoxazole-3-carbohydrazide)
5-(2-furyl)isoxazole-3-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 5-(Furan-2-yl)isoxazole-3-carbohydrazide
- 5-(2-Furyl)isoxazole-3-carbohydrazide
- 5-(Furan-2-yl)-1,2-oxazole-3-carbohydrazide
- 5-Furan-2-yl-isoxazole-3-carboxylic acid hydrazide
- 5-(2-FURYL)-3-ISOXAZOLECARBOHYDRAZIDE
- EN300-230133
- AKOS000311307
- CS-0240797
- DTXSID90427005
- 90110-76-2
- LS-03260
- MFCD05861725
- G67271
- STK350005
- BBL040212
- 3-isoxazolecarboxylic acid, 5-(2-furanyl)-, hydrazide
- ALBB-009767
- 5-(2-furyl)isoxazole-3-carbohydrazide
-
- MDL: MFCD05861725
- Inchi: 1S/C8H7N3O3/c9-10-8(12)5-4-7(14-11-5)6-2-1-3-13-6/h1-4H,9H2,(H,10,12)
- InChI Key: YAVAKNCPWSSNOV-UHFFFAOYSA-N
- SMILES: O1C(=CC(C(NN)=O)=N1)C1=CC=CO1
Computed Properties
- Exact Mass: 193.04874109g/mol
- Monoisotopic Mass: 193.04874109g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 94.3Ų
5-(2-furyl)isoxazole-3-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026494-250mg |
5-Furan-2-yl-isoxazole-3-carboxylic acid hydrazide |
90110-76-2 | 95% | 250mg |
£144.00 | 2022-03-01 | |
| Fluorochem | 026494-1g |
5-Furan-2-yl-isoxazole-3-carboxylic acid hydrazide |
90110-76-2 | 95% | 1g |
£287.00 | 2022-03-01 | |
| Fluorochem | 026494-5g |
5-Furan-2-yl-isoxazole-3-carboxylic acid hydrazide |
90110-76-2 | 95% | 5g |
£782.00 | 2022-03-01 | |
| Chemenu | CM304871-1g |
5-(Furan-2-yl)isoxazole-3-carbohydrazide |
90110-76-2 | 95% | 1g |
$*** | 2023-05-29 | |
| TRC | F375138-10mg |
5-(2-furyl)isoxazole-3-carbohydrazide |
90110-76-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F375138-50mg |
5-(2-furyl)isoxazole-3-carbohydrazide |
90110-76-2 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F375138-100mg |
5-(2-furyl)isoxazole-3-carbohydrazide |
90110-76-2 | 100mg |
$ 115.00 | 2022-06-05 | ||
| Chemenu | CM304871-1g |
5-(Furan-2-yl)isoxazole-3-carbohydrazide |
90110-76-2 | 95% | 1g |
$220 | 2021-08-18 | |
| Chemenu | CM304871-5g |
5-(Furan-2-yl)isoxazole-3-carbohydrazide |
90110-76-2 | 95% | 5g |
$603 | 2021-08-18 | |
| abcr | AB267697-250 mg |
5-(2-Furyl)isoxazole-3-carbohydrazide |
90110-76-2 | 250MG |
€198.50 | 2022-03-25 |
5-(2-furyl)isoxazole-3-carbohydrazide Suppliers
5-(2-furyl)isoxazole-3-carbohydrazide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 5-(2-furyl)isoxazole-3-carbohydrazide
Introduction to 5-(2-furyl)isoxazole-3-carbohydrazide (CAS No. 90110-76-2)
5-(2-furyl)isoxazole-3-carbohydrazide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential biological activities. With the CAS number 90110-76-2, this compound is recognized for its role in synthesizing various pharmacologically relevant molecules. The presence of both furyl and isoxazole moieties in its structure imparts unique reactivity, making it a valuable scaffold for drug discovery initiatives.
The compound's molecular framework consists of a five-membered isoxazole ring linked to a furyl group, with a carbohydrazide functional group at the 3-position. This specific arrangement facilitates diverse chemical transformations, enabling its incorporation into complex molecular architectures. In recent years, 5-(2-furyl)isoxazole-3-carbohydrazide has been explored as a key intermediate in the development of novel therapeutic agents targeting various diseases.
One of the most compelling aspects of 5-(2-furyl)isoxazole-3-carbohydrazide is its potential application in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop compounds with antimicrobial, anti-inflammatory, and anticancer properties. The furyl group, known for its electron-donating capabilities, enhances the compound's ability to interact with biological targets, while the isoxazole ring contributes to its stability and bioavailability.
Recent studies have highlighted the compound's role in modulating enzyme activity and receptor binding. For instance, modifications of the carbohydrazide moiety have been investigated for their ability to inhibit proteases and kinases, which are critical targets in oncology research. The versatility of 5-(2-furyl)isoxazole-3-carbohydrazide allows chemists to tailor its derivatives for specific therapeutic applications, making it a cornerstone in medicinal chemistry.
The synthesis of 5-(2-furyl)isoxazole-3-carbohydrazide typically involves multi-step organic reactions, including cyclization and hydrazination processes. Advances in synthetic methodologies have improved the efficiency and scalability of its production, enabling larger-scale investigations into its pharmacological potential. The compound's high purity and stability under various conditions make it an ideal candidate for preclinical studies.
In the realm of drug discovery, 5-(2-furyl)isoxazole-3-carbohydrazide has been incorporated into libraries of compounds screened for biological activity. Its structural motifs have been found to exhibit promising interactions with proteins and nucleic acids, suggesting its utility in developing targeted therapies. The integration of computational chemistry techniques has further accelerated the process of identifying promising derivatives of this compound.
The compound's pharmacokinetic profile has also been a subject of interest. Studies have demonstrated that derivatives of 5-(2-furyl)isoxazole-3-carbohydrazide exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties when appropriately functionalized. This makes it an attractive scaffold for developing drugs with improved bioavailability and reduced toxicity.
Future research directions may focus on exploring new synthetic pathways to enhance the yield and selectivity of 5-(2-furyl)isoxazole-3-carbohydrazide production. Additionally, investigating its interactions with complex biological systems could uncover novel therapeutic applications that are yet to be discovered. The compound's unique structural features ensure that it will remain a valuable asset in the pharmaceutical industry for years to come.
The broader impact of 5-(2-furyl)isoxazole-3-carbohydrazide extends beyond academic research. Its potential as a building block for drug development underscores the importance of investing in fundamental chemical research to drive innovation in medicine. As our understanding of biological systems continues to evolve, compounds like 5-(2-furyl)isoxazole-3-carbohydrazide will play an increasingly pivotal role in addressing global health challenges.
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